molecular formula C8H16O2S B14342938 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene CAS No. 104900-79-0

2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene

Cat. No.: B14342938
CAS No.: 104900-79-0
M. Wt: 176.28 g/mol
InChI Key: CKGPYUPZVJSCLE-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propene backbone.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-2-sulfonyl chloride: A precursor used in the synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene.

    2-Methylpropene: A related alkene that lacks the sulfonyl group.

    Sulfonyl derivatives: Compounds with similar sulfonyl functional groups but different alkene backbones.

Properties

CAS No.

104900-79-0

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

3-tert-butylsulfonyl-2-methylprop-1-ene

InChI

InChI=1S/C8H16O2S/c1-7(2)6-11(9,10)8(3,4)5/h1,6H2,2-5H3

InChI Key

CKGPYUPZVJSCLE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CS(=O)(=O)C(C)(C)C

Origin of Product

United States

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